![molecular formula C22H18Cl2N4O6 B8748312 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8748312.png)
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazine ring, amino group, and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorobenzoyl Groups: The chlorobenzoyl groups are attached through esterification reactions involving chlorobenzoic acid derivatives and the hydroxyl groups on the pentofuranosyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the triazine ring and pentofuranosyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-ribo-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Uniqueness
The uniqueness of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18Cl2N4O6 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18-/m0/s1 |
InChI Key |
TWEZWUPSUOJPMB-KSZLIROESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


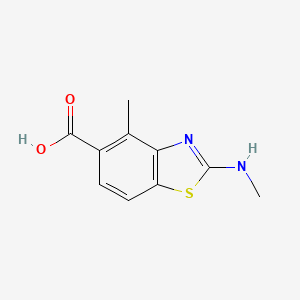

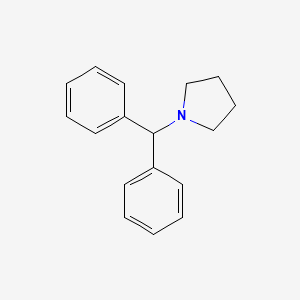
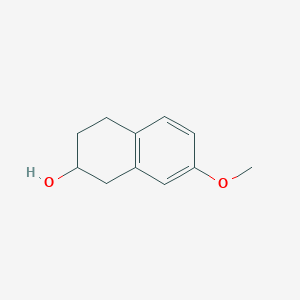
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-ethyl-](/img/structure/B8748262.png)
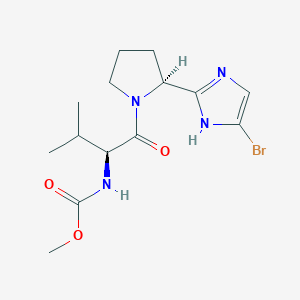
![tert-Butyl 2-[(tert-butylamino)carbonyl]-1-pyrrolidinecarboxylate](/img/structure/B8748285.png)
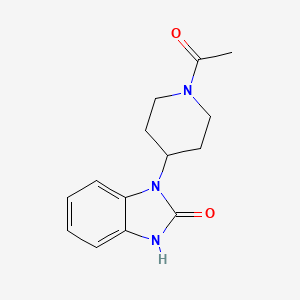
![3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8748298.png)
![2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8748303.png)
![1-[(oxiran-2-yl)methyl]-1H-indole](/img/structure/B8748310.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)

![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)
